gamma-Glutamylhistamine
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Overview
Description
Gamma-Glutamylhistamine is a compound formed by the enzymatic reaction between L-glutamate and histamine. This reaction is catalyzed by the enzyme this compound synthase. The compound is known for its role in histamine metabolism, particularly in the central nervous system of certain marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Glutamylhistamine is synthesized through an enzymatic reaction involving ATP, L-glutamate, and histamine. The enzyme this compound synthase catalyzes this reaction, resulting in the formation of this compound and the breakdown products of ATP .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route is likely to be adapted for large-scale production. This would involve optimizing the reaction conditions, such as pH, temperature, and substrate concentrations, to maximize yield.
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamylhistamine primarily undergoes enzymatic reactions. The key reaction is the formation of this compound from L-glutamate and histamine, catalyzed by this compound synthase .
Common Reagents and Conditions
The common reagents for the synthesis of this compound include ATP, L-glutamate, and histamine. The reaction conditions typically involve the presence of magnesium ions and dithiothreitol, which are essential for the enzyme’s activity .
Major Products Formed
The major product of the enzymatic reaction is this compound itself. The reaction also produces the breakdown products of ATP, such as ADP and inorganic phosphate .
Scientific Research Applications
Gamma-Glutamylhistamine has several scientific research applications:
Mechanism of Action
Gamma-Glutamylhistamine exerts its effects through its role in histamine metabolism. The enzyme this compound synthase catalyzes the incorporation of histamine into a peptide linkage with L-glutamate, forming this compound. This process is energy-dependent and requires ATP, magnesium ions, and dithiothreitol . The molecular targets and pathways involved include the histamine receptors and the metabolic pathways of histamine and glutamate .
Comparison with Similar Compounds
Gamma-Glutamylhistamine is unique due to its specific enzymatic synthesis and role in histamine metabolism. Similar compounds include:
Gamma-Glutamylcysteine: Involved in glutathione synthesis and has a role in antioxidant defense.
Gamma-Glutamyltranspeptidase: Catalyzes the transfer of gamma-glutamyl groups and is involved in the metabolism of glutathione and other gamma-glutamyl compounds.
Histamine: A well-known biogenic amine involved in immune responses, gastric acid secretion, and neurotransmission.
This compound stands out due to its specific formation and function in histamine metabolism, particularly in the central nervous system of certain marine organisms .
Biological Activity
Gamma-glutamylhistamine (gamma-GHA) is a compound formed by the conjugation of histamine with L-glutamate, catalyzed by the enzyme this compound synthetase. This compound has garnered attention due to its various biological activities, including its role in neurotransmission, immune response modulation, and potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, supported by empirical data and case studies.
Synthesis and Enzymatic Activity
Gamma-GHA is synthesized through the action of this compound synthetase, an enzyme characterized in Aplysia ganglia. This enzyme exhibits a high affinity for histamine (Km = 653 µM) and requires ATP and magnesium ions for activity. The specificity of this enzyme for L-glutamate over other amino acids indicates a unique metabolic pathway for gamma-GHA synthesis in nervous tissues .
Biological Functions
Neurotransmission : Gamma-GHA is implicated in neurotransmission processes. It has been shown to influence G protein signaling through a novel posttranslational modification known as histaminylation. This process involves the transfer of histamine to glutamine residues on G proteins, leading to their constitutive activation and potentially affecting various signaling pathways .
Immune Modulation : The compound has also been studied for its role in immune responses. Research indicates that gamma-GHA may modulate mast cell activity, which is crucial in allergic reactions and anaphylaxis. In conditions such as mastocytosis, elevated levels of gamma-GHA have been associated with increased mast cell degranulation and histamine release .
Pharmacological Properties
Gamma-GHA exhibits several pharmacological activities:
- Antiviral Activity : Studies have demonstrated that derivatives of gamma-GHA can enhance resistance to influenza virus in murine models. For instance, specific derivatives increased survival rates when administered prior to viral exposure .
- Antioxidant Properties : Research indicates that gamma-GHA can complex with zinc ions to exhibit superoxide dismutase-like activity, suggesting potential antioxidant properties that could be beneficial in reducing oxidative stress .
Case Studies
- Influenza Resistance : In a controlled study involving mice, derivatives of gamma-GHA were shown to significantly increase survival rates against influenza virus type A/Aichi at low infection doses (10LD50). The study highlighted the potential of these derivatives as antiviral agents .
- Histaminylation Effects : Another study focused on the impact of histaminylation on G protein signaling demonstrated that this modification could alter cellular responses to stimuli, indicating a broader role for gamma-GHA in cellular communication and immune responses .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
CAS No. |
46843-88-3 |
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Molecular Formula |
C10H16N4O3 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
(2S)-5-amino-2-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H16N4O3/c11-9(15)2-1-8(10(16)17)13-4-3-7-5-12-6-14-7/h5-6,8,13H,1-4H2,(H2,11,15)(H,12,14)(H,16,17)/t8-/m0/s1 |
InChI Key |
LLLFSMLLRVNLQB-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(NC=N1)CCN[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=C(NC=N1)CCNC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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